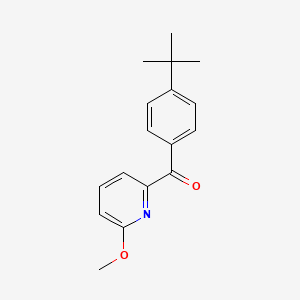

2-(4-tert-Butylbenzoyl)-6-methoxypyridine

CAS No.: 1187164-25-5

Cat. No.: VC2657598

Molecular Formula: C17H19NO2

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187164-25-5 |

|---|---|

| Molecular Formula | C17H19NO2 |

| Molecular Weight | 269.34 g/mol |

| IUPAC Name | (4-tert-butylphenyl)-(6-methoxypyridin-2-yl)methanone |

| Standard InChI | InChI=1S/C17H19NO2/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-5-7-15(18-14)20-4/h5-11H,1-4H3 |

| Standard InChI Key | OVKNIURJUQNPQV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC |

Introduction

Chemical Properties and Structure

2-(4-tert-Butylbenzoyl)-6-methoxypyridine is characterized by its specific molecular structure consisting of a pyridine ring with a methoxy group at position 6 and a tert-butylbenzoyl group attached at position 2. This arrangement creates a compound with distinct chemical and physical properties that make it valuable for various chemical applications and research purposes.

The compound possesses several key chemical identifiers and properties as outlined in Table 1:

| Property | Value |

|---|---|

| CAS Number | 1187164-25-5 |

| Molecular Formula | C17H19NO2 |

| Molecular Weight | 269.34 g/mol |

| IUPAC Name | (4-tert-butylphenyl)-(6-methoxypyridin-2-yl)methanone |

| Standard InChI | InChI=1S/C17H19NO2/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-5-7-15(18-14)20-4/h5-11H,1-4H3 |

| Standard InChIKey | OVKNIURJUQNPQV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC |

Synthesis Methods

The synthesis of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine typically involves the reaction of 6-methoxypyridine with 4-tert-butylbenzoyl chloride in the presence of a suitable base. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the nitrogen atom of the pyridine ring attacks the carbonyl carbon of the acyl chloride.

Alternative Synthetic Approaches

For similar pyridine derivatives, more complex synthetic routes have been developed. These often involve convergent synthetic strategies where two molecular fragments are coupled to form the desired final structure. Such approaches can be particularly valuable when constructing more complex molecules that incorporate the 2-(4-tert-Butylbenzoyl)-6-methoxypyridine moiety.

The construction of related methoxypyridine structures sometimes employs palladium-mediated Heck coupling reactions. For example, bromopyridines can be coupled with n-butylvinylether followed by acidic hydrolysis to generate pyridylethanone intermediates. These can then be further functionalized to introduce additional structural elements.

Applications in Research and Development

2-(4-tert-Butylbenzoyl)-6-methoxypyridine serves primarily as an intermediate in the synthesis of more complex molecules with applications in pharmaceutical research and material science. While specific research on this exact compound is limited in published literature, the applications of similar pyridine derivatives provide insights into its potential utility.

Pharmaceutical Applications

Pyridine derivatives, including methoxypyridine-containing compounds, have been extensively studied for their biological activities. Some potential pharmaceutical applications include:

-

As scaffolds for drug development: The pyridine ring is a privileged structure in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.

-

As gamma-secretase modulators: Related methoxypyridine derivatives have shown promise in modulating gamma-secretase activity, an enzyme involved in the production of amyloid-beta peptides associated with Alzheimer's disease. The insertion of a methoxypyridine motif within certain tetracyclic scaffolds has demonstrated improved activity in arresting Aβ42 production.

-

As building blocks for bioactive compounds: The structural features of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine make it a potentially valuable intermediate in the synthesis of compounds designed to interact with specific biological targets.

Material Science Applications

Beyond pharmaceutical applications, compounds with similar structures have found uses in material science, particularly in the development of:

-

Photosensitive materials

-

Coordination compounds for catalysis

-

Ligands for metal complexation

-

Components in specialized polymeric materials

Chemical Reactivity and Behavior

The reactivity of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine is influenced by its functional groups and their electronic effects. Understanding these patterns is crucial for predicting how this compound will behave in various chemical environments and reactions.

Key Reactive Sites

Several sites within the molecule can participate in chemical reactions:

-

The pyridine nitrogen: Acts as a weak base and can participate in coordination chemistry with metals.

-

The carbonyl group: Can undergo nucleophilic addition reactions.

-

The methoxy group: Can be cleaved under certain conditions to yield a hydroxyl group.

-

The aromatic rings: Can participate in electrophilic aromatic substitution reactions, although the substitution pattern will affect reactivity.

Stability Considerations

Comparative Analysis with Similar Compounds

Understanding the similarities and differences between 2-(4-tert-Butylbenzoyl)-6-methoxypyridine and related compounds provides valuable context for researchers working with these chemical structures.

Structure-Activity Relationships

The position and nature of substituents on the pyridine ring can dramatically affect the compound's properties and biological activities. For example:

-

Electron-donating groups like methoxy can enhance the basicity of the pyridine nitrogen.

-

The position of substituents affects the electron distribution across the molecule, influencing reactivity patterns.

-

Steric factors created by the tert-butyl group can impact molecular recognition in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume